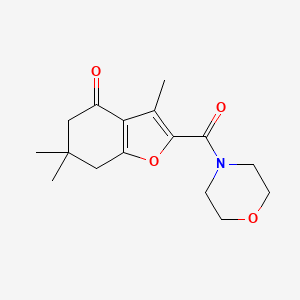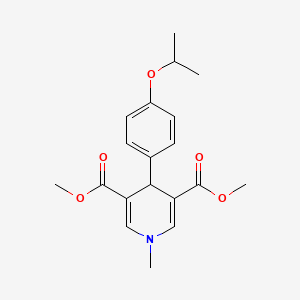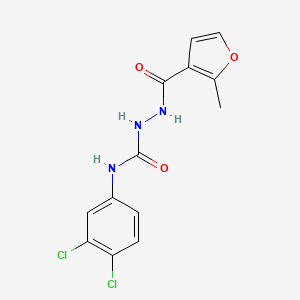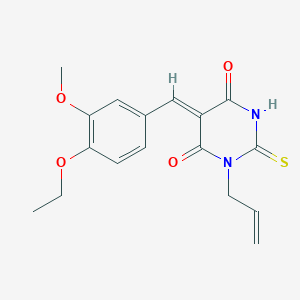![molecular formula C14H12N2O3S B5728850 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or fingolimod and is a sphingosine-1-phosphate receptor modulator.
Mecanismo De Acción
The mechanism of action of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves its interaction with sphingosine-1-phosphate (S1P) receptors. This compound acts as a functional antagonist of S1P receptors, preventing the egress of lymphocytes from lymphoid tissues. This results in the sequestration of lymphocytes in lymphoid tissues, reducing their circulation in the blood and their migration to the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol are related to its modulation of the immune system. This compound reduces the number of circulating lymphocytes, particularly T cells, and inhibits their migration to the central nervous system. This results in a reduction of inflammation and damage to the myelin sheath of nerve cells, which is the hallmark of MS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol for lab experiments is its well-established mechanism of action and its FDA-approved status. This makes it a reliable tool for studying the immune system and its role in MS. However, one of the limitations of this compound is its potential side effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol. One area of research is the identification of new S1P receptor modulators with improved efficacy and reduced side effects. Another area of research is the investigation of the role of the immune system in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new drug delivery systems for 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol may improve its bioavailability and reduce its potential side effects.
Métodos De Síntesis
The synthesis of 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol involves a series of chemical reactions. The starting material is 2-amino-2-methyl-1-propanol, which is reacted with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitrobenzyl alcohol. This intermediate is then reacted with 2-furylcarbonyl chloride to form 2-(2-furyl)ethyl 4-chloro-3-nitrobenzyl ether. The final step involves the reaction of this intermediate with thiosemicarbazide to form 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol.
Aplicaciones Científicas De Investigación
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of multiple sclerosis (MS). Fingolimod is an FDA-approved drug for the treatment of relapsing-remitting MS. This drug works by modulating the immune system, reducing the inflammation that damages the myelin sheath of nerve cells.
Propiedades
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-12-4-3-9(6-13(12)18)11-8-20-14(16-11)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLNDXBOYWHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)





![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)

